REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([N:9]([CH2:10][CH2:11][OH:12])[CH2:13][CH2:14][OH:15])[c:5]([OH:8])[cH:6][cH:7]1.[Na+:16].[Na+:17].[O-:18][C:19](=[O:20])[O-:21].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[Br:1][c:2]1[cH:3][c:4]([N:9]2[CH2:10][CH2:11][O:15][CH2:14][CH2:13]2)[c:5]([OH:8])[cH:6][cH:7]1
|
Name
|
OCCN(CCO)c1cc(Br)ccc1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCN(CCO)c1cc(Br)ccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc(Br)cc1N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |